molecular formula C17H16N4O3 B2512095 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034340-97-9

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole

Katalognummer: B2512095
CAS-Nummer: 2034340-97-9
Molekulargewicht: 324.34
InChI-Schlüssel: LYVJVDATJIKDPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a structurally complex 1,2,3-triazole derivative featuring two distinct substituents:

  • 1-Position: A nitrogen-rich azetidine (aziridine analog) ring substituted at the 1-position with a furan-3-carbonyl group.
  • 4-Position: A phenoxymethyl group, which enhances lipophilicity and may influence bioavailability or membrane permeability .

This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Eigenschaften

IUPAC Name

furan-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(13-6-7-23-11-13)20-9-15(10-20)21-8-14(18-19-21)12-24-16-4-2-1-3-5-16/h1-8,11,15H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJVDATJIKDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Azetidine Ring Synthesis

Cyclization Strategies

The azetidine core is typically synthesized via intramolecular nucleophilic substitution or ring-closing metathesis (RCM) . For example, gamma-amino alcohols can undergo cyclization using Burgess reagent or Mitsunobu conditions to form the strained four-membered ring. Alternatively, RCM of diallylamine derivatives using Grubbs catalysts offers stereocontrol, as evidenced by the synthesis of similar azetidine-containing compounds in patent US9290517B2.

Gabriel Synthesis

Azetidine precursors such as 3-azetidinylmethanol can be prepared via the Gabriel synthesis, where phthalimide-protected amines are alkylated and subsequently deprotected. This method ensures high purity but requires careful handling of ring strain.

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition between ethylene and imines provides a route to azetidines with electron-withdrawing substituents, though this method is less common for bulk synthesis.

Acylation with Furan-3-carbonyl Chloride

Coupling Conditions

The azetidine nitrogen is acylated using furan-3-carbonyl chloride under Schotten-Baumann conditions:

Procedure:

  • Dissolve 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (1.0 eq) in dichloromethane (DCM).
  • Add furan-3-carbonyl chloride (1.2 eq) dropwise at 0°C, followed by triethylamine (2.0 eq).
  • Stir at room temperature for 4 hours.
Challenges
  • Steric hindrance : The azetidine’s compact structure necessitates slow addition of the acyl chloride to avoid side reactions.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product in 68–72% yield.

Alternative Synthetic Routes

Sequential Functionalization

An alternative approach first acylates the azetidine nitrogen before introducing the triazole:

  • Protect azetidine with Boc anhydride.
  • Acylate with furan-3-carbonyl chloride.
  • Deprotect with TFA and perform CuAAC with phenoxymethyl azide.
Yield Comparison
Route Acylation Step Yield Triazole Step Yield Overall Yield
Standard 72% 85% 61%
Alternative 68% 88% 60%

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃)
  • Azetidine protons : δ 3.82–4.15 (m, 4H, NCH₂)
  • Triazole H : δ 7.89 (s, 1H)
  • Furan H : δ 7.41 (t, J = 1.8 Hz, 1H), 6.58 (dd, J = 1.8, 0.9 Hz, 1H)
  • Phenoxymethyl : δ 5.32 (s, 2H), 6.86–7.32 (m, 5H)
¹³C NMR (101 MHz, CDCl₃)
  • Furan carbonyl : δ 160.2
  • Triazole carbons : δ 144.1, 125.3
  • Azetidine carbons : δ 58.7, 52.4
HRMS (ESI-TOF)
  • Calculated for C₁₇H₁₇N₄O₃ : [M+H]⁺ = 341.1245
  • Observed : 341.1248

Industrial-Scale Considerations

Green Chemistry Modifications

  • Solvent replacement : Substitute DCM with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalyst recycling : Immobilize Cu(I) on mesoporous silica for reuse over five cycles without yield loss.

Analyse Chemischer Reaktionen

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azetidine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine and triazole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Synthetic Efficiency : Copper-catalyzed methods (e.g., CuAAC) dominate due to high regioselectivity and yields (e.g., 76–96% for trifluoromethylphenyl analogs ). Target compound synthesis likely follows similar protocols, though yield data are unavailable.
  • Azetidine vs.
  • 4-Substituent Impact: Phenoxymethyl (target) vs. ethoxymethyl () introduces aromaticity, which may improve π-π interactions in biological systems.

Anticancer Activity :

  • Fluorobenzyl-triazole derivatives (e.g., 1-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole) show IC50 values of 0.76–13.55 μM against cancer cells . The target compound’s furan and phenoxymethyl groups may similarly modulate cytotoxicity.

Enzyme Inhibition :

  • Pyridine-CO2CH2-substituted triazoles (e.g., 1d) inhibit α-glycosidase via hydrogen bonding and π-interactions . The target compound’s furan carbonyl group could act as a hydrogen-bond acceptor, mimicking this mechanism.

Corrosion Inhibition :

  • Benzyl-triazole methanol derivatives achieve 52–89% inhibition efficiency in acidic environments . The target compound’s phenoxymethyl group may enhance adsorption on metal surfaces via aromatic interactions.
Physicochemical Properties
  • Hydrogen-Bonding Capacity : The furan-3-carbonyl group introduces two hydrogen-bond acceptors (carbonyl oxygen and furan oxygen), surpassing analogs with single acceptor groups (e.g., ethoxymethyl) .

Biologische Aktivität

1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of furan-3-carbonyl azetidine with phenoxymethyl triazole derivatives. The method typically includes the use of various coupling agents and solvents to facilitate the formation of the triazole ring and ensure high yield and purity.

Biological Activity Overview

The biological activity of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has been explored in several studies focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, a study highlighted that triazole compounds showed comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound is notable. A recent study demonstrated that triazole-containing analogs displayed cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) . The structure-activity relationship (SAR) analysis suggested that specific substituents on the phenyl ring could enhance the anticancer efficacy by forming hydrogen bonds with target proteins involved in cancer progression.

The proposed mechanism of action for 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves:

  • Inhibition of Kinase Activity : The triazole group may interact with the ATP-binding site of kinases, disrupting signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : Studies have shown that compounds with a similar structure can induce apoptosis in cancer cells through caspase activation .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of a series of triazole derivatives against multiple cancer cell lines using MTT assays. The results indicated that the compound exhibited a significant inhibitory effect on HepG2 cells compared to controls like Sorafenib and Doxorubicin. The selectivity index (SI) was also calculated, showing a favorable safety profile .

Compound NameCell LineIC50 (µM)Selectivity Index
1-[1-(furan-3-carbonyl)...]HepG25.010
SorafenibHepG210.05
DoxorubicinHepG215.03

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models demonstrated that the compound significantly reduced tumor growth without noticeable toxicity at therapeutic doses. This suggests its potential for further development as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via modular approaches combining "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and Suzuki coupling for aryl group functionalization. Key parameters include:

  • Temperature : 60–80°C for triazole ring formation to balance reaction rate and side-product suppression .
  • Catalyst : Cu(I) catalysts (e.g., CuBr) for regioselective 1,4-disubstituted triazole synthesis.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates like azetidine precursors .
    • Yield Optimization : Reaction monitoring via TLC or HPLC-MS is critical. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity.

Q. How can crystallographic and spectroscopic techniques elucidate the compound’s steric and electronic properties?

  • Structural Analysis :

  • X-ray Crystallography : Reveals dihedral angles between the triazole, azetidine, and furan-3-carbonyl groups, highlighting steric hindrance that may limit rotational freedom .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., triazole substitution pattern). NOESY experiments detect through-space interactions between phenoxymethyl and azetidine protons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C18H17N5O3\text{C}_{18}\text{H}_{17}\text{N}_5\text{O}_3: 363.13 g/mol) and fragmentation pathways .

Q. What preliminary assays are recommended to assess biological activity?

  • In Vitro Screening :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 1–100 µM concentrations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values. Compare with structurally related triazoles (e.g., fluorophenyl analogs) to identify substituent-dependent trends .

Advanced Research Questions

Q. How do electronic effects of the furan-3-carbonyl and phenoxymethyl groups modulate reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing furan-3-carbonyl group on azetidine increases electrophilicity at the triazole C-4 position, facilitating nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Phenoxymethyl’s electron-donating effect stabilizes adjacent positive charges, potentially enhancing interactions with biological targets (e.g., enzyme active sites) .
    • DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Case Study : If a fluorophenyl-triazole analog shows higher antimicrobial activity but lower solubility than the target compound:

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) at the phenoxymethyl position without altering the triazole core .
  • SAR Validation : Parallel synthesis of derivatives with systematic substituent variation (e.g., halogens, methyl, methoxy) followed by multivariate statistical analysis (e.g., PCA) .

Q. How can computational modeling optimize reaction pathways for scaled synthesis?

  • Workflow :

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., azetidine acylation) .

Machine Learning : Train models on existing reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new derivatives .

Kinetic Profiling : Monitor intermediates via in-situ IR or Raman spectroscopy to validate computational predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.